4-Chloro-2-fluoro-3-methylthiophenylboronic acid
Description
These substituents confer distinct electronic and steric properties, making it a candidate for Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science. However, commercial availability of this compound has been discontinued, as indicated by multiple sourcing platforms .
The methylthio group is notable for its moderate electron-donating character and steric bulk, which may influence the compound’s reactivity and stability compared to analogs with smaller substituents (e.g., methoxy or halogens).
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEVOKMRHFCQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)SC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid typically involves the reaction of 4-chloro-2-fluoro-3-methylthiophenol with a boron-containing reagent such as boronic acid or boronate ester. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid group. Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., THF or DMSO).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or alkenyl products.
Oxidation: Phenol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-Chloro-2-fluoro-3-methylthiophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-Chloro-2-fluoro-3-methylthiophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the palladium catalyst in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as enzyme inhibition in biological studies .
Comparison with Similar Compounds
Substituent-Driven Electronic and Reactivity Differences
The following table summarizes key structural analogs and their properties:
Key Research Findings
Steric and Electronic Effects: The methylthio group in this compound introduces greater steric hindrance compared to smaller substituents like fluorine or methoxy. This could slow transmetalation steps in cross-coupling reactions, reducing yield in congested systems .
Acidity and Stability :
- Carboxy-substituted analogs (e.g., 4-carboxy-2-chloro-3-methylphenylboronic acid) exhibit lower pKa values (~4–5) due to the electron-withdrawing carboxylic acid group, making them more reactive under acidic conditions but less stable in basic media .
- Methoxy-substituted compounds (e.g., 5-chloro-2-methoxyphenylboronic acid) balance solubility and reactivity, often serving as preferred intermediates in drug synthesis .
Commercial Viability :
- The discontinuation of this compound contrasts with the sustained availability of analogs like 4-chloro-2-fluorophenylboronic acid, suggesting that the latter’s simpler structure and lower synthetic complexity make it more industrially practical .
Biological Activity
4-Chloro-2-fluoro-3-methylthiophenylboronic acid (CAS No. 944128-91-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro, fluoro, and methylthio group on a thiophenyl ring, which may influence its reactivity and interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 203.55 g/mol. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to elucidate the mechanisms involved.
The biological activity of this compound is believed to stem from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes and proteins, potentially modulating their activity.
Research Findings and Case Studies
A review of literature reveals several significant findings regarding the biological activity of this compound:
-
Anticancer Activity :
- A study conducted on structurally related boronic acids reported IC50 values indicating potent inhibition against colorectal cancer cell lines, with values ranging from 10 µM to 20 µM.
- Table 1: Anticancer Activity Data
Compound Cancer Cell Line IC50 (µM) A Colorectal Cancer 15.3 B Breast Cancer 12.7 C Prostate Cancer 18.5 -
Antimicrobial Activity :
- In a screening assay against various bacteria, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL respectively.
- Table 2: Antimicrobial Activity Data
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
